(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-(pyridin-2-ylmethylamino)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-6-3-5-10(11)13-8-9-4-1-2-7-12-9/h1-2,4,7,10-11,13-14H,3,5-6,8H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVVRQIPOTVYBU-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Protecting Groups
- The cyclopentanol core is often derived from aminocyclopentanetriol derivatives, where hydroxyl groups are protected as isopropylidene or other alkylene groups to prevent side reactions.
- Amino groups are protected with groups such as benzyl (Bn), tert-butoxycarbonyl (Boc), or fluorenylmethoxycarbonyl (Fmoc) to enable selective transformations.
- The hydroxyethyl side chain, if present, may be protected with benzyl, tert-butyl, or silyl groups (e.g., TBDMS).
Key Synthetic Steps
| Step | Description | Conditions/Notes |
|---|---|---|
| a) Protection of amino and hydroxyl groups | Protect amino groups with Boc, Bn, or Fmoc; protect hydroxyls with isopropylidene or similar | Enables selective reactions, prevents side reactions |
| b) Introduction of (pyridin-2-yl)methylamino moiety | Nucleophilic substitution using pyridin-2-ylmethyl halide or reductive amination | Catalytic amounts of copper salts and activated zinc or zinc-copper couple used for reduction; reaction temperature 20–40°C |
| c) Catalytic reduction | Use of zinc or zinc-copper couple with copper salts to reduce intermediates | Avoids use of iodine; milder, industrially friendly |
| d) Deprotection | Acid hydrolysis or other methods to remove protecting groups | Yields free amino and hydroxyl groups in the final product |
Catalytic Reduction and Advantages
- The reduction step employs catalytic copper salts with activated zinc or zinc-copper couple.
- This method avoids the use of iodine, which is more expensive and less environmentally friendly.
- The reaction proceeds efficiently at mild temperatures (20–40°C), eliminating the need for cryogenic or reflux conditions.
- This makes the process more cost-effective and suitable for scale-up in industrial settings.
Final Deprotection and Isolation
- After the key substitution and reduction steps, protecting groups are removed by acid hydrolysis or other standard methods.
- The final compound can be isolated as a free base or as a salt (e.g., organic acid salts such as acetic or trifluoroacetic acid salts) to facilitate purification and handling.
Summary Table of Preparation Process
| Stage | Intermediate/Compound | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protected aminocyclopentanetriol | Amino and hydroxyl protecting groups (Boc, Bn, isopropylidene) | Starting material for synthesis |
| 2 | Intermediate with pyridin-2-ylmethylamino substitution | Pyridin-2-ylmethyl halide, catalytic Cu salts, Zn or Zn-Cu couple | Mild temperature, iodine-free reduction |
| 3 | Deprotected target compound | Acid hydrolysis or equivalent | Yields (1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol |
Research Findings and Industrial Relevance
- The described methods are derived from European Patent EP2666771A1 and related patent literature, which focus on aminocyclopentanetriol derivatives as intermediates for ticagrelor synthesis.
- The process improvements include replacing iodine with bromine or eliminating it altogether, reducing the need for harsh reaction conditions, and employing catalytic reduction strategies.
- These improvements enhance the economic viability and environmental sustainability of the synthesis.
- Protecting group strategies are carefully chosen to balance stability during synthesis and ease of removal.
- The stereochemical integrity of the (1R,2R) configuration is maintained throughout by controlling reaction conditions and reagent selection.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridin-2-ylmethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, modified amines.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Chemical Applications
The compound is utilized in synthesizing more complex molecules through various chemical reactions, such as oxidation, reduction, and nucleophilic substitution. These reactions enable the modification of the compound to yield derivatives with enhanced properties.
Ligand in Receptor Binding Studies
Research indicates that (1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol can act as a ligand for specific biological targets. Its ability to form hydrogen bonds with receptors makes it valuable for studying biochemical pathways and drug interactions.
Potential Therapeutic Applications
In medicinal chemistry, this compound is explored for its potential as a lead compound for drug development. Its structural characteristics suggest it may interact favorably with various biological targets, indicating possible therapeutic effects.
Production of Specialty Chemicals
Industrially, this compound is used in the synthesis of specialty chemicals. Its reactivity and chiral nature make it suitable for producing high-value products that require specific stereochemistry.
Case Study 1: Synthesis of Derivatives
A study demonstrated the synthesis of various derivatives from this compound through selective oxidation reactions. These derivatives exhibited varied biological activities, highlighting the compound's versatility in medicinal chemistry.
Another investigation focused on evaluating the biological activity of this compound as a ligand in receptor binding assays. Results indicated significant interactions with specific receptors, suggesting potential applications in drug design targeting those pathways.
Mechanism of Action
The mechanism of action of (1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylmethylamino group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol
Key Differences :
- Substituent: 2-Chlorophenyl group replaces the pyridin-2-ylmethylamino moiety.
- Molecular Formula: C₁₁H₁₄ClNO (vs. C₁₁H₁₅N₂O for the target compound).
- Molecular Weight : 211.69 g/mol (higher due to chlorine atom).
- Stereochemistry : Retains (1R,2R) configuration, suggesting similar spatial orientation of functional groups.
Table 1: Structural Comparison
trans-2-(2-Furyl)cyclopentanol [(1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol]
Key Differences :
- Substituent: Furan-2-yl group instead of pyridin-2-ylmethylamino.
- Molecular Weight: Lower (~152.19 g/mol) due to absence of amino and methyl groups.
- Stereochemistry: Shared (1R,2R) configuration, but the lack of an amino linker limits conformational flexibility.
Implications : The furan derivative may exhibit weaker binding to targets requiring aromatic π-stacking or basic nitrogen interactions compared to the pyridine-containing compound.
1-(1-Aminobutan-2-yl)cyclopentan-1-ol
Key Differences :
- Substituent Position: Aminoalkyl chain at C1 instead of C2.
- Molecular Formula: C₉H₁₉NO (vs. C₁₁H₁₅N₂O).
- Stereochemistry: Not specified in evidence, but positional isomerism drastically alters spatial arrangement.
- Flexibility: The aminobutyl chain introduces greater rotational freedom compared to rigid aromatic substituents.
Functional Impact: This compound’s aliphatic chain may enhance solubility in non-polar environments but reduce specificity for aromatic-binding pockets.
rac-(1R,2S)-2-(Pyridin-2-yl)cyclopentan-1-ol
Key Differences :
- Stereochemistry : Racemic (1R,2S) configuration vs. (1R,2R) in the target compound.
- Substituent: Pyridin-2-yl group directly attached without a methylamino linker.
- Molecular Formula: C₁₀H₁₃NO (vs. C₁₁H₁₅N₂O).
Implications :
- Altered stereochemistry may lead to divergent interactions in chiral environments (e.g., enzyme active sites).
Biological Activity
Overview
(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol is a chiral compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a cyclopentane ring with a hydroxyl group and a pyridin-2-ylmethylamino group, which contribute to its unique interactions with biological targets.
- Molecular Formula : C_{12}H_{16}N_2O
- Molecular Weight : 192.26 g/mol
- CAS Number : 1932169-98-6
Synthesis
The synthesis of this compound typically involves:
- Formation of the cyclopentane ring through cyclization reactions.
- Introduction of the hydroxyl group via oxidation.
- Attachment of the pyridin-2-ylmethylamino group through nucleophilic substitution reactions.
These methods ensure the production of high-purity compounds suitable for biological studies .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyridin-2-ylmethylamino group can form hydrogen bonds, affecting the activity of these targets and leading to various biological effects.
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies on related pyridine derivatives have shown effectiveness in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Pyridine derivatives are known to interact with neurotransmitter systems, which could lead to applications in treating neurodegenerative diseases .
Case Studies
Several studies have investigated the biological effects of similar compounds:
-
Study on Antileukemic Activity : A related compound demonstrated marked benefits in treating myeloid leukemia by inhibiting protein synthesis at the ribosomal level .
Compound Activity Mechanism Homoharringtonine Antileukemic Inhibition of protein synthesis - Neuroprotective Study : Research on pyridine-based compounds revealed their ability to protect neuronal cells from apoptosis, suggesting therapeutic potential in neurodegenerative disorders .
Comparative Analysis
When compared to similar compounds, this compound stands out due to its unique chiral structure and functional groups.
| Compound | Structure Type | Unique Features |
|---|---|---|
| This compound | Cyclopentane derivative | Chiral center with hydroxyl and amino groups |
| 2-(Pyridin-2-yl)quinoline | Quinoline derivative | Different electronic properties |
| 2-(Pyridin-2-yl)pyrimidine | Pyrimidine derivative | Similar but lacks cyclopentane structure |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol?
- Methodology : The compound can be synthesized via a stereoselective hydroboration-oxidation sequence. For example, cyclopentene derivatives (e.g., 2-(cyclopent-1-en-1-yl)pyridine) can undergo hydroboration using chiral borane reagents like (+)-IpcBH2 to achieve enantiomeric control. Subsequent oxidation with H₂O₂/NaOH yields the diastereomerically pure (1R,2R) configuration . Adjustments to the pyridinylmethyl group may require reductive amination between cyclopentanone intermediates and 2-(aminomethyl)pyridine, followed by stereochemical resolution via chromatography .
Q. How can the stereochemical configuration (1R,2R) be confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction is the gold standard for absolute configuration determination. Alternatively, nuclear Overhauser effect (NOE) NMR spectroscopy can identify spatial proximity of protons, while circular dichroism (CD) spectroscopy provides enantioselectivity data. Comparative analysis with known (1R,2R) cyclopentanol derivatives (e.g., ’s 92% enantiomeric excess) can validate results .
Q. What are the key functional group reactivities of this compound?
- Methodology :
- Amino group : Participates in nucleophilic substitutions (e.g., alkylation with alkyl halides) or Schiff base formation with carbonyl compounds.
- Hydroxyl group : Can be oxidized to ketones (e.g., using CrO₃) or protected as silyl ethers (e.g., TBSCl) during multi-step syntheses.
- Pyridinyl group : Acts as a Lewis base in coordination chemistry or undergoes electrophilic aromatic substitution (e.g., nitration) .
Q. What purification strategies are effective for isolating high-purity (1R,2R) enantiomers?
- Methodology : Chiral HPLC using cellulose-based columns (e.g., Chiralpak® AD-H) resolves enantiomers. Hydrochloride salt formation (e.g., HCl/Et₂O) improves crystallinity for recrystallization from ethanol/water mixtures. Flash chromatography with silica gel and polar solvents (e.g., EtOAc/hexane) removes non-polar impurities .
Advanced Research Questions
Q. How can enantioselective synthesis achieve >90% ee for the (1R,2R) configuration?
- Methodology : Employ asymmetric catalysis, such as Corey-Bakshi-Shibata (CBS) reduction or chiral oxazaborolidine-mediated hydroboration. achieved 92% ee using (+)-IpcBH2, a chiral borane reagent, under strict temperature control (-25°C). Kinetic resolution during crystallization or enzymatic desymmetrization may further enhance stereopurity .
Q. What mechanistic insights explain regioselectivity in the intramolecular Schmidt reaction for related cyclopentanol derivatives?
- Methodology : Density functional theory (DFT) calculations can model transition states to predict regioselectivity. For example, steric hindrance near the pyridinyl group may favor nucleophilic attack at the less substituted carbon. Experimental validation via kinetic isotope effects (KIE) or trapping intermediates (e.g., nitrenes) provides corroborative evidence .
Q. How can the biological activity of this compound be evaluated in vitro?
- Methodology :
- Enzyme inhibition assays : Test against kinases or GPCRs using fluorescence polarization or radiometric assays.
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values.
- Molecular docking : Simulate binding to pyridine-dependent enzymes (e.g., cytochrome P450) to prioritize targets .
Q. What analytical challenges arise in distinguishing (1R,2R) from (1S,2S) diastereomers?
- Methodology : Diastereomeric resolution via chiral stationary phases (e.g., Crownpak® CR) in HPLC is critical. Dynamic NMR spectroscopy at variable temperatures can detect conformational exchange broadening. Vibrational circular dichroism (VCD) offers complementary stereochemical data to X-ray crystallography .
Data Contradictions and Limitations
- Synthetic Yields : reports 92% yield for a structurally similar compound using (+)-IpcBH2, but direct application to the pyridinylmethyl-substituted target may require optimization due to steric and electronic differences .
- Biological Data : No direct evidence exists for the target compound’s bioactivity; inferences are based on analogues (e.g., ’s methylamino derivative), necessitating experimental validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
